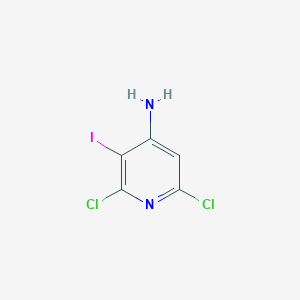

2,6-Dichloro-3-iodopyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-Dichloro-3-iodopyridin-4-amine” is a chemical compound with the CAS Number: 1235873-11-6 . It has a molecular weight of 288.9 . The IUPAC name for this compound is this compound . The InChI Code for this compound is 1S/C5H3Cl2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H, (H2,9,10) .

Synthesis Analysis

The synthesis of 4-amino-2,6-dichloropyridine, a similar compound, has been reported . The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H3Cl2IN2 . The structure of this compound includes a pyridine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at 2-8°C, protected from light .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Rearrangements

2,6-Dichloro-3-iodopyridin-4-amine plays a role in various chemical reactions and rearrangements. Research demonstrates its involvement in transformations that yield different aminopyridines. For instance, halopyridines, including derivatives of this compound, undergo rearrangements leading to the formation of aminopyridines, potentially involving intermediates like pyridyne (Pieterse & Hertog, 2010). This showcases its utility in complex organic synthesis.

Synthesis of Bioactive Compounds

This compound is crucial in synthesizing bioactive natural products, medicinally important compounds, and organic materials. For example, reactions between halopyridines and various amines selectively yield high yields of different aminopyridines, which are key for creating bioactive compounds and potentially for pharmaceutical applications (Bolliger, Oberholzer, & Frech, 2011).

Catalytic Applications

The compound is used in palladium-catalyzed aminocarbonylation reactions, which are significant for synthesizing N-substituted nicotinamide related compounds and other biologically important derivatives (Takács, Jakab, Petz, & Kollár, 2007). Such processes are valuable in the pharmaceutical industry for creating various medicinally relevant compounds.

Organic Synthesis and Material Science

In material science and organic synthesis, this compound aids in the development of new materials. It is involved in the selective functionalization of dichloropyridines, which is a critical step in synthesizing new organic materials with potential applications in various fields (Marzi, Bigi, & Schlosser, 2001).

Polymer Synthesis

This compound has applications in polymer synthesis as well. It's used in catalytic systems for polymerizing specific compounds, demonstrating its role in creating new polymers with unique properties (Kim et al., 2018).

Advanced Organic Transformations

The compound is also pivotal in advanced organic transformations, such as ring transformations and creating new macrocyclic compounds. These transformations are critical in developing new pharmaceuticals and advanced organic materials (Frydrych et al., 2019).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye/face protection .

Wirkmechanismus

Target of Action

It’s known that this compound is a valuable building block in organic synthesis and is used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .

Mode of Action

The mechanism of action of 2,6-Dichloro-3-iodopyridin-4-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, this compound acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .

Biochemical Pathways

This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .

Pharmacokinetics

The polar nature of the compound, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications .

Result of Action

Its unique structure and reactivity profile contribute to its broad utility in various applications .

Action Environment

It’s known that the compound is typically stored in a dark place under an inert atmosphere at 2-8°c .

Eigenschaften

IUPAC Name |

2,6-dichloro-3-iodopyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTOZCXCTNIPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2499808.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2499817.png)

![ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2499820.png)

![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)